molecular formula C23H32O14 B14810444 [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate

Cat. No.: B14810444
M. Wt: 532.5 g/mol
InChI Key: FRBBVUORQLNNAB-GBYXZLMISA-N
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Description

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate is a complex organic compound with a unique structure. It is characterized by multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and purification techniques, such as chromatography and crystallization, are essential to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The detailed molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[62102,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H32O14

Molecular Weight

532.5 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19+,20+,21-,22-/m1/s1

InChI Key

FRBBVUORQLNNAB-GBYXZLMISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]4[C@H]2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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